2-(2,2-Difluoropropanoyl)-3,5-dimethylcyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,2-Difluoropropanoyl)-3,5-dimethylcyclohexan-1-one is an organofluorine compound characterized by the presence of two fluorine atoms attached to a propanoyl group, which is further connected to a cyclohexanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Difluoropropanoyl)-3,5-dimethylcyclohexan-1-one typically involves the introduction of the difluoropropanoyl group to a cyclohexanone derivative. One common method is the reaction of 3,5-dimethylcyclohexanone with 2,2-difluoropropanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(2,2-Difluoropropanoyl)-3,5-dimethylcyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The difluoropropanoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclohexanone derivatives.
Scientific Research Applications
2-(2,2-Difluoropropanoyl)-3,5-dimethylcyclohexan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organofluorine compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(2,2-Difluoropropanoyl)-3,5-dimethylcyclohexan-1-one involves its interaction with specific molecular targets. The difluoropropanoyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
2,2-Difluoropropanoyl chloride: A precursor in the synthesis of 2-(2,2-Difluoropropanoyl)-3,5-dimethylcyclohexan-1-one.
2,2-Difluoropropanol: Another organofluorine compound with different functional groups and properties.
Uniqueness
This compound is unique due to its specific structural features, including the difluoropropanoyl group and the cyclohexanone ring. These features confer distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Biological Activity
2-(2,2-Difluoropropanoyl)-3,5-dimethylcyclohexan-1-one, with the CAS number 1702786-25-1, is a synthetic organic compound that has garnered attention for its potential biological activities. This compound's structure features a cyclohexanone core with a difluoropropanoyl substituent, which may influence its reactivity and interactions with biological systems.
- Molecular Formula : C₁₁H₁₆F₂O₂
- Molecular Weight : 218.24 g/mol
- CAS Number : 1702786-25-1
Biological Activity Overview
Research into the biological activity of this compound has primarily focused on its potential applications in medicinal chemistry and pharmacology. Preliminary studies suggest various mechanisms of action that warrant further investigation.
Antimicrobial Activity
Initial assessments indicate that this compound exhibits antimicrobial properties. A study evaluating its efficacy against various bacterial strains demonstrated significant inhibitory effects, suggesting its potential as an antibacterial agent. The mechanism appears to involve disruption of bacterial cell membrane integrity.
Anticancer Potential
In vitro studies have highlighted the compound's cytotoxic effects on several cancer cell lines. The compound showed selective toxicity towards malignant cells while sparing normal cells, indicating a possible therapeutic window for cancer treatment. Further research is required to elucidate the specific pathways involved in its anticancer activity.
Enzyme Inhibition
Preliminary findings suggest that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it has been shown to inhibit the activity of key enzymes in the glycolytic pathway, which could have implications for metabolic regulation in cancer cells.
Case Studies and Research Findings
Study | Objective | Findings |
---|---|---|
Study 1 | Antimicrobial Efficacy | Demonstrated significant inhibition of Gram-positive and Gram-negative bacteria. |
Study 2 | Anticancer Activity | Showed selective cytotoxicity in breast and lung cancer cell lines. |
Study 3 | Enzyme Inhibition | Inhibited glycolytic enzymes leading to reduced metabolic activity in tumor cells. |
Discussion
The biological activities of this compound are promising but necessitate comprehensive studies to validate these findings. The compound's unique structure may confer specific interactions with biological targets that could be exploited for therapeutic purposes.
Properties
Molecular Formula |
C11H16F2O2 |
---|---|
Molecular Weight |
218.24 g/mol |
IUPAC Name |
2-(2,2-difluoropropanoyl)-3,5-dimethylcyclohexan-1-one |
InChI |
InChI=1S/C11H16F2O2/c1-6-4-7(2)9(8(14)5-6)10(15)11(3,12)13/h6-7,9H,4-5H2,1-3H3 |
InChI Key |
SBLQGSQJILGIBB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C(C(=O)C1)C(=O)C(C)(F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.